6-Aminopyridin-3-ol;sulfurous acid
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Overview
Description
6-Aminopyridin-3-ol; sulfurous acid is a compound that combines the properties of 6-aminopyridin-3-ol and sulfurous acid 6-Aminopyridin-3-ol is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminopyridin-3-ol typically involves the hydroxylation of pyridine derivatives. One common method is the oxyfunctionalization of pyridine derivatives using whole cells of specific microorganisms . This method is attractive due to its efficiency and selectivity.
Industrial Production Methods
Industrial production of 6-aminopyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of biocatalysts or chemical catalysts can enhance the yield and purity of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridone derivatives, while reduction can produce aminopyridine derivatives.
Scientific Research Applications
6-Aminopyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing anti-inflammatory and anticancer agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-aminopyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serotonin-induced angiogenesis through the PI3K/NOX pathway . This inhibition is crucial for its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,4,5-trimethylpyridin-3-ol: This compound shares a similar structure but has additional methyl groups.
6-Aminopyridine-3-boronic acid: This derivative has a boronic acid group, which enhances its affinity for certain biomolecules.
Uniqueness
6-Aminopyridin-3-ol is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-aminopyridin-3-ol;sulfurous acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.H2O3S/c6-5-2-1-4(8)3-7-5;1-4(2)3/h1-3,8H,(H2,6,7);(H2,1,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOLULGSAMPXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)N.OS(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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